2-(2,6-Dichlorophenyl)propan-1-amine CAS 89655-71-0 properties
2-(2,6-Dichlorophenyl)propan-1-amine CAS 89655-71-0 properties
An In-Depth Technical Guide to 2-(2,6-Dichlorophenyl)propan-1-amine (CAS 89655-71-0)
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenyl)propan-1-amine, a substituted propylamine derivative with potential applications in pharmacological research and drug development. The presence of the 2,6-dichlorophenyl moiety is a common feature in molecules designed to interact with various biological targets. This document consolidates available data on its physicochemical properties, outlines a logical synthetic pathway, details robust analytical methodologies for its characterization, and summarizes its known toxicological profile based on safety data for closely related structures. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound.
Introduction and Scientific Context
2-(2,6-Dichlorophenyl)propan-1-amine (CAS 89655-71-0) is an aromatic amine characterized by a propan-1-amine backbone attached to a 2,6-dichlorinated phenyl ring. The strategic placement of chlorine atoms on the phenyl ring is a well-established technique in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability by blocking sites of oxidation and can influence binding affinity to biological targets through steric and electronic effects.
While specific pharmacological data for CAS 89655-71-0 is not extensively published, its structural motifs are present in compounds with significant biological activity. For instance, dichlorophenyl derivatives have been explored as kappa-opioid receptor agonists and positive allosteric modulators of the dopamine D1 receptor, suggesting potential applications in analgesia and neurological disorders.[1][2] This guide aims to provide a foundational understanding of the compound's core properties, serving as a critical resource for its synthesis, characterization, and further investigation.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for 2-(2,6-Dichlorophenyl)propan-1-amine are primarily derived from computational predictions and data available for its stereoisomers and salts.
| Property | Value | Source |
| CAS Number | 89655-71-0 | - |
| Molecular Formula | C₉H₁₁Cl₂N | [3] |
| Molecular Weight | 204.09 g/mol | [4][5] |
| IUPAC Name | 2-(2,6-dichlorophenyl)propan-1-amine | [3] |
| SMILES | CC(CN)C1=C(C=CC=C1Cl)Cl | [3] |
| InChI Key | RTJCYJHRXNHNCB-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.8 | [3] |
| Purity (Typical) | ≥95% (for related isomers) | [5][6][7] |
| Appearance | Liquid (predicted) | [8] |
Note: Some properties are predicted or based on data from closely related isomers or salts, as experimental data for this specific CAS number is limited.
Proposed Synthesis and Purification
A direct, published synthesis for 2-(2,6-Dichlorophenyl)propan-1-amine was not identified. However, a plausible and robust synthetic route can be proposed based on established organic chemistry transformations, starting from the commercially available 2-(2,6-dichlorophenyl)acetic acid.[9]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: amidation of the corresponding carboxylic acid followed by reduction of the resulting amide. This approach is widely used for the preparation of primary amines.
-
Amidation: 2-(2,6-dichlorophenyl)acetic acid is converted to its primary amide, 2-(2,6-dichlorophenyl)acetamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.
-
Reduction: The resulting amide is then reduced to the target primary amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is suitable for this transformation, as it efficiently reduces amides to amines without affecting the aromatic ring or the chlorine substituents.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target amine.
Detailed Experimental Protocol (Representative)
Expertise & Rationale: This protocol employs standard, high-yielding reactions. The use of LiAlH₄ is critical for the amide reduction; its high reactivity necessitates anhydrous conditions and careful quenching to ensure safety and product integrity.
Step 1: Synthesis of 2-(2,6-dichlorophenyl)acetamide
-
To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude acid chloride in dry THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq) in water.
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.
Step 2: Synthesis of 2-(2,6-Dichlorophenyl)propan-1-amine
-
[CRITICAL] Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 2-(2,6-dichlorophenyl)acetamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
[CRITICAL] Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small percentage of triethylamine (0.5-1%) is recommended. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel, thus ensuring better separation and yield.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is suitable for this compound due to its moderate lipophilicity (Predicted XlogP = 2.8).[3]
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier improves peak shape for the basic amine analyte.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Detection: Use a UV-Vis detector, monitoring at wavelengths such as 220 nm and 254 nm, where aromatic compounds typically absorb.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Injection and Analysis: Inject 5-10 µL of the sample solution and record the chromatogram. Purity is calculated based on the relative peak area of the main product.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the proton environment. Expect signals for the aromatic protons, the methine (CH) and methylene (CH₂) protons of the propyl chain, and the methyl (CH₃) group. The amine (NH₂) protons may appear as a broad singlet.
-
Mass Spectrometry (MS): Will confirm the molecular weight. In electrospray ionization (ESI) positive mode, the primary peak should correspond to the [M+H]⁺ ion at m/z 204.03.[3] The characteristic isotopic pattern for two chlorine atoms (a 3:2 ratio for M, M+2, and a smaller M+4 peak) will be a definitive indicator of the compound's identity.
-
Infrared (IR) Spectroscopy: Will identify key functional groups. Expect characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.
Analytical Workflow Diagram
Caption: Workflow for analytical characterization and certification.
Safety and Toxicological Profile
Comprehensive toxicological studies for CAS 89655-71-0 are not publicly available. However, Safety Data Sheets (SDS) for related dichlorophenyl amines provide crucial handling and safety information.[6][8]
Hazard Identification
The primary hazards associated with this class of compounds are summarized below.
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity | Harmful if inhaled. | H332 | [8] |
| Skin Corrosion/Irritation | Causes skin irritation / severe skin burns. | H314 / H315 | [8] |
| Eye Damage/Irritation | Causes serious eye damage/irritation. | H319 | [6] |
| Sensitization | May cause an allergic skin reaction. | H317 | [8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361 | [8] |
| STOT-SE | May cause respiratory irritation. | H335 | [6] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410 | [8] |
Handling and First Aid Measures
Trustworthiness: This protocol is a consolidation of best practices from multiple authoritative safety data sheets.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6] Avoid release to the environment.
-
First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
First Aid (Skin Contact): Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[6]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
-
First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth and immediately make the victim drink water (two glasses at most). Consult a physician.
Conclusion and Future Directions
2-(2,6-Dichlorophenyl)propan-1-amine is a compound of interest due to its structural similarity to pharmacologically active molecules. This guide provides a foundational framework, summarizing its predicted physicochemical properties, proposing a viable synthetic route, and detailing necessary analytical and safety protocols.
Future research should focus on:
-
Experimental Validation: Performing the proposed synthesis and rigorously characterizing the compound to confirm its structure and properties.
-
Pharmacological Screening: Conducting in vitro assays (e.g., receptor binding, functional assays) to determine its biological targets and mechanism of action.
-
Analogue Development: Using this molecule as a scaffold to synthesize a library of related compounds for structure-activity relationship (SAR) studies.
This foundational work is critical for unlocking the potential therapeutic applications of this and related dichlorophenyl derivatives.
References
- SAFETY DATA SHEET - Regulations.gov. (2020, May 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 10).
- AK Scientific, Inc. Safety Data Sheet.
- A Technical Review of Dichlorophenyl Propanone Derivatives - Benchchem.
- 2-(2,6-dichlorophenyl)propan-1-amine - PubChemLite.
- Synthesis and Pharmacological Characterization of a Potent Dopamine D1 Receptor PAM - PubMed. (2019, October 10).
- (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl - MilliporeSigma.
- (S)-1-(2,6-dichlorophenyl)propan-1-amine hcl - Sigma-Aldrich.
- 2-((2,6-Dichlorophenyl)amino)benzaldehyde - PubChem.
- (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl - ChemScene.
- Synthesis and Pharmacological Characterization of LY3154207 - ACS Publications. (2019, September 18).
- (1S)-1-(2,6-dichlorophenyl)propylamine 95% - AChemBlock. (2026, February 23).
- (S)-1-(2,6-DICHLOROPHENYL)PROPAN-1-AMINE - Fluorochem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(2,6-dichlorophenyl)propan-1-amine (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. (1S)-1-(2,6-dichlorophenyl)propylamine 95% | CAS: 1213406-05-3 | AChemBlock [achemblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl | 1391503-15-3 [sigmaaldrich.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pubs.acs.org [pubs.acs.org]
